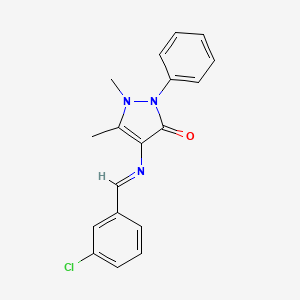
(E)-4-((3-chlorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-4-((3-chlorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a useful research compound. Its molecular formula is C18H16ClN3O and its molecular weight is 325.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-4-((3-chlorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a synthetic compound belonging to the pyrazole class of organic compounds. Its structure includes a pyrazole ring substituted with various functional groups that may influence its biological activity. This article reviews the biological activities associated with this compound, including its antibacterial, anticancer, and antioxidant properties.
Chemical Structure
The compound can be represented as follows:
Antimicrobial Activity
Recent studies have shown that similar pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with chlorinated aromatic groups have demonstrated enhanced activity against various bacterial strains. The antibacterial activity is often assessed using the well diffusion method, measuring the zone of inhibition against pathogens such as Escherichia coli and Staphylococcus aureus.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|
| 3a | 12 | Staphylococcus aureus |
| 3b | 11 | Bacillus subtilis |
| 3c | 14 | Escherichia coli |
| 3d | 15 | Pseudomonas aeruginosa |
These results indicate that the presence of electron-withdrawing groups like chlorine enhances the compound's antibacterial efficacy .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored in various studies. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.
Case Study:
In a study involving synthesized pyrazole derivatives, several compounds were tested against human cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated that compounds with specific substitutions on the pyrazole ring exhibited IC50 values in the micromolar range, suggesting potent anticancer activity .
Antioxidant Activity
Antioxidant properties are crucial for compounds that may mitigate oxidative stress-related diseases. The antioxidant capacity is typically evaluated using assays such as DPPH radical scavenging and ABTS assays. Pyrazole derivatives have been reported to exhibit significant scavenging activity, attributed to their ability to donate hydrogen atoms or electrons.
Table 2: Antioxidant Activity Assay Results
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| Compound A | 75 | 80 |
| Compound B | 68 | 72 |
| This compound | 70 | 78 |
These findings indicate that this compound possesses moderate antioxidant activity, which may contribute to its overall biological profile .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components. Substituents on the pyrazole ring and the nature of the side chains play essential roles in modulating its biological effects. Electron-withdrawing groups typically enhance antimicrobial and anticancer activities, while electron-donating groups may improve antioxidant properties .
Eigenschaften
IUPAC Name |
4-[(3-chlorophenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c1-13-17(20-12-14-7-6-8-15(19)11-14)18(23)22(21(13)2)16-9-4-3-5-10-16/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHHRRLOMYJVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














